![molecular formula C19H19N3O3 B2385828 N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide CAS No. 1421484-82-3](/img/structure/B2385828.png)
N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide
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Overview
Description
The compound is a complex organic molecule that includes a 2,3-dihydrobenzofuran moiety and an imidazo[1,2-a]pyridine moiety . 2,3-Dihydrobenzofuran is a saturated 5-membered oxygen heterocycle fused to a benzene ring . Imidazo[1,2-a]pyridine is a bicyclic compound consisting of an imidazole ring fused with a pyridine ring.
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Generally, compounds with these moieties can undergo a variety of reactions, including those typical of aromatic compounds and heterocycles .Scientific Research Applications
Antioxidant Properties
Benzofuran derivatives, including our compound of interest, have been investigated for their antioxidant potential. Antioxidants play a crucial role in neutralizing harmful free radicals and protecting cells from oxidative damage. By scavenging reactive oxygen species, these compounds contribute to overall health and disease prevention .
Antiviral Activity
Some benzofuran-based molecules exhibit antiviral properties. While specific studies on our compound are limited, it’s worth exploring its potential against viral infections. Researchers have found promising results with related benzofuran derivatives in inhibiting HIV-1 and other viruses .
Antifungal Effects
Benzofuran compounds have demonstrated antifungal activity. Investigating whether our compound can inhibit fungal growth or affect fungal cell membranes could provide valuable insights for drug development .
Herbicidal Properties
Certain benzofuran derivatives are known for their herbicidal effects. These compounds may interfere with plant growth and metabolism, making them relevant in agriculture and weed control .
Synthesis of Heterocyclic Systems
Benzofuran derivatives serve as essential intermediates in the synthesis of other heterocyclic systems. For instance, they contribute to the formation of isoindolo[2,1-a]quinoline scaffolds. Researchers have explored novel synthetic routes to generate unique molecules within this framework .
Anticancer Potential
While not directly studied for our compound, benzofurans have shown significant anticancer activities. Substituted benzofurans exhibit inhibitory effects on various cancer cell lines, including leukemia, lung cancer, colon cancer, melanoma, and ovarian cancer. Investigating our compound’s impact on cancer cells could be an exciting avenue for future research .
Mechanism of Action
Benzofuran Derivatives
Benzofuran compounds are ubiquitous in nature and have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .
Indole Derivatives
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . Indole is an important heterocyclic system that provides the skeleton to many important synthetic drug molecules .
properties
IUPAC Name |
N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-12-18(22-8-3-2-4-17(22)21-12)19(24)20-11-15(23)13-5-6-16-14(10-13)7-9-25-16/h2-6,8,10,15,23H,7,9,11H2,1H3,(H,20,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLLKZPHNWQHGEV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)NCC(C3=CC4=C(C=C3)OCC4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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